molecular formula C10H19NO B2737248 3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane CAS No. 374795-01-4

3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane

Cat. No. B2737248
CAS RN: 374795-01-4
M. Wt: 169.268
InChI Key: PKTOPEWHIUEXGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane is a type of spiro compound . Spiro derivatives are bicyclic organic compounds formed by two rings linked by one carbon atom . They possess 3D structural properties and inherent rigidity . This compound is promising for the production of important biologically active compounds .


Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .


Molecular Structure Analysis

The molecular formula of 3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane is C10H20ClNO . Its molecular weight is 205.73 .


Chemical Reactions Analysis

Spiro compounds containing a saturated pyrrolidine ring are intensively studied in reactions with compounds containing pharmacophoric groups . The general approach for the formation of the pyrrolidine ring in 3,3-disubstituted derivatives is the reduction of 4-halogenobutanonitrile derivatives with lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol .


Physical And Chemical Properties Analysis

The molecular weight of 3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane is 169.26800537109375 .

Scientific Research Applications

Characterization and Pharmacological Potential

  • Muscarinic Receptor Agonist for Cognitive Impairment : A study on YM796, a compound closely related to 3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane, demonstrated its effectiveness as a muscarinic receptor agonist. It showed potential in ameliorating cognitive impairment, indicating its use in treating conditions like dementia or Alzheimer's disease. The study found that YM796 significantly reversed cognitive deficits in animal models, comparing favorably against cholinesterase inhibitors like tacrine and E-2020 in terms of potency and side effect profile (Wanibuchi et al., 1994).

Synthetic Strategies and Structural Analysis

  • Synthetic Approaches to Spiroaminals : The synthesis and structural diversification of compounds like 1-oxa-8-azaspiro[4.5]decane have been a significant area of interest due to their complex structure and potential biological activities. A review discusses various synthetic strategies for spiroaminals, highlighting the chemical challenges and novel methodologies developed to construct these intricate molecules (Sinibaldi & Canet, 2008).

  • Crystal Structures of Oxaspirocyclic Compounds : Research into the crystal structures of new oxaspirocyclic compounds provides insights into their molecular conformation, which is crucial for understanding their pharmacological properties. One study detailed the synthesis and X-ray crystallography of two oxaspirocyclic derivatives, contributing to the broader knowledge base necessary for drug design and development (Jiang & Zeng, 2016).

Novel Applications and Biological Activity

  • Induction of Non-specific Suppressor Cells : Another novel azaspirane, SK&F 105685, closely related to the core structure of interest, was shown to induce non-specific suppressor cells in rats, suggesting potential immunomodulatory applications. This compound demonstrated therapeutic activity in rat models of autoimmune disease, indicating its relevance in developing treatments for such conditions (Badger et al., 1990).

  • Anticancer Properties : The synthesis and biological evaluation of various dialkylazaspiro[4.5] decanes highlighted their significant inhibition of cancer cell growth in tissue culture, underscoring the potential of spirocyclic compounds in oncology (Rice, Sheth, & Wheeler, 1973).

Mechanism of Action

Synthesized 8-oxa-2-azaspiro[4.5]decane derivatives exhibited biological activity . They are used as an FGFR4 inhibitor for the treatment of hepatocellular carcinoma , as inhibitors of the vanin-1 enzyme, which plays an important role in metabolism and inflammation , as 17β-HSD1 inhibitors in the treatment or prevention of diseases or disorders associated with steroid hormones or requiring concentration reduction of endogenous estradiol , and as NO-independent and heme-dependent sGC stimulants that are useful in the treatment of a variety of diseases .

Future Directions

Given the promising biological activity of 8-oxa-2-azaspiro[4.5]decane derivatives, future research could focus on further exploring their potential applications in the treatment of various diseases . Additionally, more studies are needed to understand the preparation methods, properties, and spectral characteristics of 8-oxa-2-aza-spiro[4.5]decane .

properties

IUPAC Name

3,3-dimethyl-2-oxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-9(2)7-10(8-12-9)3-5-11-6-4-10/h11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTOPEWHIUEXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CCNCC2)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

374795-01-4
Record name 3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (20 mL) was added to a solution of 1-(1,1-dimethylethyl) 4-(hydroxymethyl)-4-(2-methyl-2-propenyl)-1-piperidinecarboxylate (Description 90, 1.14 g, 4.2 mmol) in dichloromethane (4 mL) and the mixture was stirred at room temperature for 2 hours. The solvent was evaporated under reduced pressure and water (40 mL) was added. The pH was adjusted to 12 with aqueous sodium hydroxide (4M) and the mixture was extracted with ethyl acetate (4×40 mL). The combined organic fractions were dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was dissolved in ethanol (10 mL) and ethereal hydrogen chloride (1M, 10 mL) was added. The solvent was evaporated under reduced pressure and the residue was triturated with ethyl acetate (15 mL). The solid was collected and dried in vacuo to give the title compound as a colorless solid (483 mg, 56%). m/z (ES+) 170 (M+1).
Quantity
20 mL
Type
reactant
Reaction Step One
Name
1-(1,1-dimethylethyl) 4-(hydroxymethyl)-4-(2-methyl-2-propenyl)-1-piperidinecarboxylate
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
56%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.